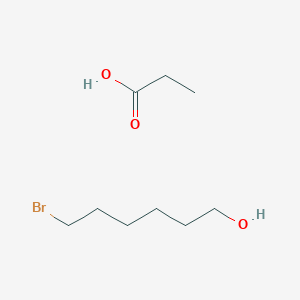
6-Bromohexan-1-ol;propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromohexan-1-ol and propanoic acid are two distinct chemical compounds with unique properties and applications. . Both compounds are used in various chemical reactions and have significant applications in scientific research and industry.
Preparation Methods
6-Bromohexan-1-ol
6-Bromohexan-1-ol can be synthesized through the bromination of 1,6-hexanediol. The reaction involves refluxing hydrobromic acid (HBr) with 1,6-hexanediol in toluene at 80°C for 16 hours . This method ensures that the bromination occurs primarily at one terminal, yielding 6-Bromohexan-1-ol with minimal by-products.
Propanoic Acid
Propanoic acid can be produced industrially through the oxidation of propan-1-ol using acidified potassium dichromate (VI). The reaction involves heating propan-1-ol with potassium dichromate and sulfuric acid, resulting in the formation of propanoic acid .
Chemical Reactions Analysis
6-Bromohexan-1-ol
6-Bromohexan-1-ol undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, to form hexan-1-ol.
Oxidation: The hydroxyl group can be oxidized to form 6-bromohexanal or further to 6-bromohexanoic acid.
Reduction: The bromine atom can be reduced to form hexan-1-ol.
Common reagents used in these reactions include sodium hydroxide for nucleophilic substitution and potassium permanganate for oxidation .
Propanoic Acid
Propanoic acid undergoes reactions typical of carboxylic acids, such as:
Esterification: Reacts with alcohols to form esters.
Reduction: Can be reduced to propan-1-ol using lithium aluminium hydride.
Decarboxylation: Can undergo decarboxylation to form ethane.
Scientific Research Applications
6-Bromohexan-1-ol
6-Bromohexan-1-ol is used as a cross-linking reagent in organic and polymeric synthesis. It is utilized to synthesize cyclic, branched, and bicyclic oligonucleotides by click chemistry. Additionally, it is used in the preparation of gel polymer electrolytes and polymerizable ionic liquids .
Propanoic Acid
Propanoic acid is widely used in the food industry as a preservative and flavoring agent. It is also used in the production of cellulose acetate propionate, a plastic used in various applications. In scientific research, propanoic acid is used as a reagent in organic synthesis and as a standard in analytical chemistry .
Mechanism of Action
6-Bromohexan-1-ol
The mechanism of action of 6-Bromohexan-1-ol involves its role as a cross-linking reagent. It reacts with nucleophiles to form covalent bonds, thereby linking different molecules together. This property is particularly useful in the synthesis of complex organic and polymeric structures .
Propanoic Acid
Propanoic acid exerts its effects through its acidic properties. It can donate protons to various substrates, facilitating a wide range of chemical reactions. In biological systems, propanoic acid can inhibit the growth of certain bacteria and fungi by disrupting their metabolic processes .
Comparison with Similar Compounds
6-Bromohexan-1-ol
Similar compounds to 6-Bromohexan-1-ol include:
1-Bromohexane: A bromoalkane with similar reactivity but lacks the hydroxyl group.
6-Chlorohexan-1-ol: A chloro alcohol with similar properties but different reactivity due to the presence of chlorine instead of bromine.
Propanoic Acid
Similar compounds to propanoic acid include:
Acetic Acid: A shorter-chain carboxylic acid with similar acidic properties.
Butanoic Acid: A longer-chain carboxylic acid with similar reactivity but different physical properties.
Properties
CAS No. |
114807-16-8 |
|---|---|
Molecular Formula |
C9H19BrO3 |
Molecular Weight |
255.15 g/mol |
IUPAC Name |
6-bromohexan-1-ol;propanoic acid |
InChI |
InChI=1S/C6H13BrO.C3H6O2/c7-5-3-1-2-4-6-8;1-2-3(4)5/h8H,1-6H2;2H2,1H3,(H,4,5) |
InChI Key |
LXTQOKRYQWEUET-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)O.C(CCCBr)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



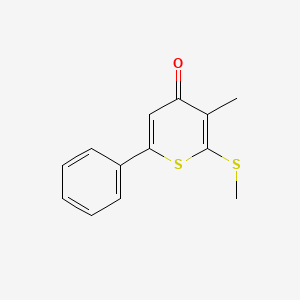
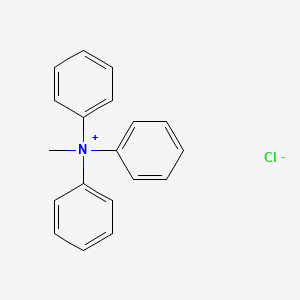
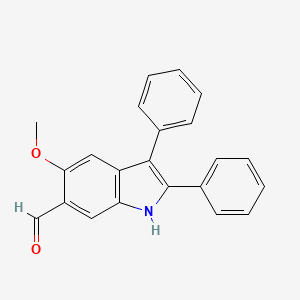
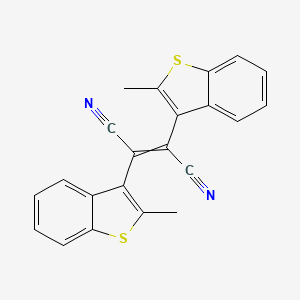
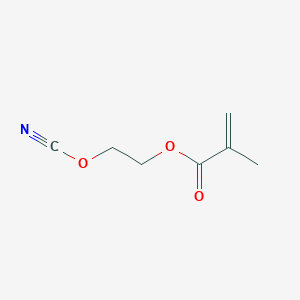

![(2-{3,4-Bis[(trimethylsilyl)oxy]phenyl}-2-oxoethyl)carbamyl chloride](/img/structure/B14303860.png)
![3-[5-[[3-(2-carboxyethyl)-5-[[3-(2-carboxyethyl)-4-methyl-5-oxopyrrol-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-2-[[4-(2-carboxyethyl)-3-methyl-5-oxopyrrol-2-yl]methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B14303880.png)
![1,1'-{Methylenebis[(4,1-phenylene)oxymethylene]}bis(2-methylbenzene)](/img/structure/B14303881.png)
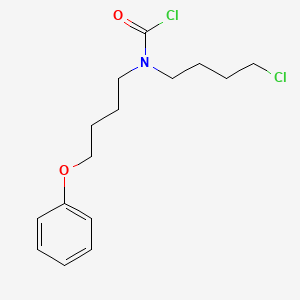
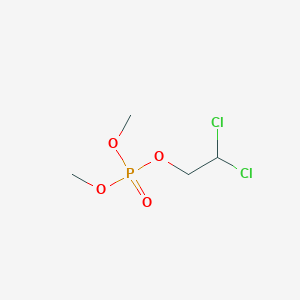
![1-Chloro-2-{[2-(2-chloroethoxy)ethoxy]methoxy}ethane](/img/structure/B14303897.png)

